molecular formula C18H21N3O2 B2974297 1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea CAS No. 1241554-55-1

1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea

Cat. No. B2974297
CAS RN: 1241554-55-1
M. Wt: 311.385
InChI Key: YDXCCYJBIJKJAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored various methods to access this compound, aiming for high yields and purity. For detailed synthetic procedures, refer to relevant literature .


Molecular Structure Analysis

The molecular formula of the compound is C₁₈H₁₈N₂O₂ . The 2D structure reveals the arrangement of atoms, bonds, and functional groups. The 3D conformation influences its biological activity. See the NIST Chemistry WebBook for the detailed structure .

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(prop-2-enylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-11-19-18(23)20-17(22)13-21(12-4-2)16-10-9-14-7-5-6-8-15(14)16/h2-3,5-8,16H,1,9-13H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXCCYJBIJKJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC(=O)CN(CC#C)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea

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